molecular formula C7H10O2 B13181369 Methyl 4-methylpent-2-ynoate

Methyl 4-methylpent-2-ynoate

Cat. No.: B13181369
M. Wt: 126.15 g/mol
InChI Key: FAXBYZVWLRYYIY-UHFFFAOYSA-N
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Description

Methyl 4-methylpent-2-ynoate: is an organic compound with the molecular formula C7H10O2. It is a methyl ester derivative of 4-methylpent-2-ynoic acid. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylpent-2-ynoate can be synthesized through the esterification of 4-methylpent-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylpent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methylpent-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-methylpent-2-ynoate exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-methylpent-4-ynoate
  • Ethyl 4-hydroxy-4-methylpent-2-ynoate

Comparison: Methyl 4-methylpent-2-ynoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 4-methylpent-2-ynoate

InChI

InChI=1S/C7H10O2/c1-6(2)4-5-7(8)9-3/h6H,1-3H3

InChI Key

FAXBYZVWLRYYIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(=O)OC

Origin of Product

United States

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